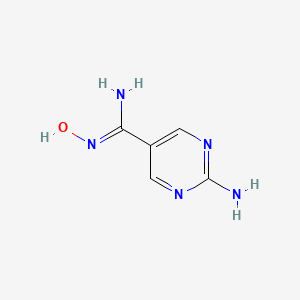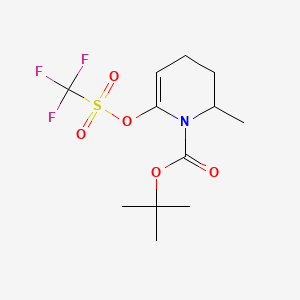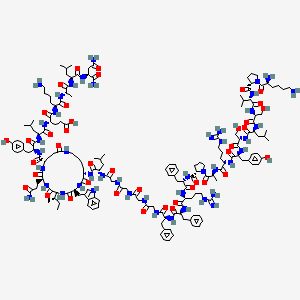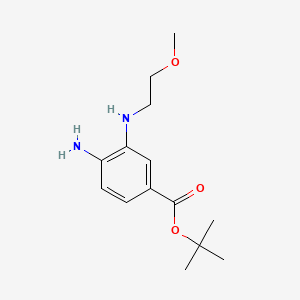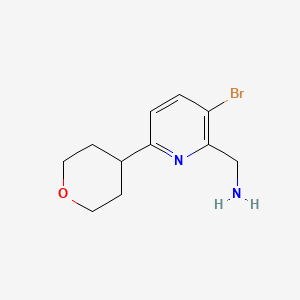
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of bromomethyl and chloro substituents, which impart unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 8-chloro-3-ethylquinoxalin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, altering its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include substituted quinoxalines, oxidized quinoxaline derivatives, and reduced forms of the original compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in material science and catalysis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro substituent may enhance the compound’s binding affinity to its targets, contributing to its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar in structure due to the presence of a bromomethyl group, but lacks the quinoxaline core.
8-Chloroquinoxaline: Shares the quinoxaline core and chloro substituent but lacks the bromomethyl group.
3-Ethylquinoxaline: Contains the quinoxaline core and ethyl group but lacks the bromomethyl and chloro substituents.
Uniqueness
7-(Bromomethyl)-8-chloro-3-ethylquinoxalin-2(1H)-one is unique due to the combination of bromomethyl, chloro, and ethyl substituents on the quinoxaline core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H10BrClN2O |
|---|---|
Peso molecular |
301.56 g/mol |
Nombre IUPAC |
7-(bromomethyl)-8-chloro-3-ethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H10BrClN2O/c1-2-7-11(16)15-10-8(14-7)4-3-6(5-12)9(10)13/h3-4H,2,5H2,1H3,(H,15,16) |
Clave InChI |
PEXOGKJNPUCRSM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C(=C(C=C2)CBr)Cl)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


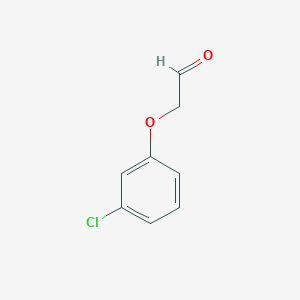
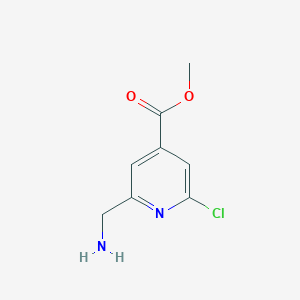

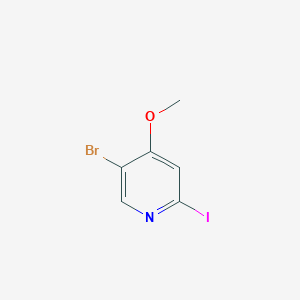
![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)

